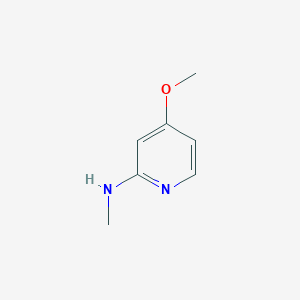

4-methoxy-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQFLZEYWPDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104455-24-4 | |

| Record name | 4-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the N-Methylation of 2-amino-4-methoxypyridine: Synthesis of 4-methoxy-N-methylpyridin-2-amine

This guide provides an in-depth technical exploration of the synthesis of 4-methoxy-N-methylpyridin-2-amine, a valuable building block in medicinal chemistry, starting from 2-amino-4-methoxypyridine. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol suitable for researchers in drug development and organic synthesis.

Part 1: Strategic & Mechanistic Foundations

The N-methylation of aminopyridines is a fundamental transformation in the synthesis of pharmacologically active compounds. The introduction of a methyl group can significantly alter a molecule's properties, including its potency, selectivity, metabolic stability, and solubility.[1] The target molecule, this compound, is an important intermediate for more complex molecular frameworks.[2][3][4]

The Nucleophilic Character of 2-amino-4-methoxypyridine

The starting material, 2-amino-4-methoxypyridine, possesses two primary nucleophilic nitrogen atoms: the exocyclic amino group (at C2) and the endocyclic pyridine ring nitrogen.[5][6] The primary amino group is generally the more nucleophilic and desired site for methylation in this context. However, reaction conditions must be carefully controlled to prevent undesired methylation of the pyridine ring nitrogen, which would lead to the formation of a quaternary pyridinium salt.[7][8]

The Mechanism: SN2 Alkylation

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process is typically facilitated by a base, which deprotonates the primary amino group to generate a more potent nucleophilic amide anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

Caption: SN2 mechanism for N-methylation of 2-amino-4-methoxypyridine.

Selecting the Optimal Methylating Agent

Several reagents can be used for N-methylation, each with distinct advantages and critical safety considerations.[9]

| Methylating Agent | Formula | Key Characteristics & Causality |

| Dimethyl Sulfate | (CH₃)₂SO₄ | High Reactivity & Efficiency: A powerful and cost-effective methylating agent that often leads to high yields.[10][11] Extreme Toxicity: It is highly toxic, carcinogenic, and readily absorbed through the skin.[12][13][14] Its use demands stringent safety protocols, including working in a certified chemical fume hood with appropriate personal protective equipment (PPE).[15] |

| Methyl Iodide | CH₃I | Good Reactivity: A common and effective methylating agent.[7][16][17] Volatility & Toxicity: It is a volatile liquid and a suspected carcinogen. Over-alkylation to form quaternary salts can be a competing reaction.[1][18] |

| "Green" Alternatives | e.g., Dimethyl Carbonate (DMC) | Lower Toxicity: DMC is considered a more environmentally benign methylating agent.[9][19] Requires Harsher Conditions: Reactions with DMC often necessitate higher temperatures and pressures to achieve comparable reactivity to traditional agents, which may not be suitable for all substrates.[19] |

For this guide, we will focus on a protocol using dimethyl sulfate due to its efficiency, while heavily emphasizing the critical safety measures required.

Part 2: A Validated Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and rigorous safety measures to ensure a reliable and safe synthesis.

Overall Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Reagents and Equipment

| Reagent / Equipment | Quantity / Specification | Purpose / Rationale |

| 2-amino-4-methoxypyridine | 1.24 g (10.0 mmol) | Starting Material[5][6] |

| Sodium Hydride (NaH) | 0.48 g (12.0 mmol, 60% in oil) | Base: Deprotonates the amine for enhanced nucleophilicity[16][17] |

| Dimethyl Sulfate | 0.84 mL (11.0 mmol) | Methylating Agent[10][11] |

| Anhydrous Tetrahydrofuran (THF) | 50 mL | Anhydrous reaction solvent |

| Saturated aq. NH₄Cl | 20 mL | Quenching unreacted NaH |

| Saturated aq. NaHCO₃ | 20 mL | Neutralizing wash |

| Brine | 20 mL | Removes residual water |

| Ethyl Acetate | ~150 mL | Extraction solvent |

| Anhydrous Na₂SO₄ or MgSO₄ | As needed | Drying agent |

| Silica Gel | As needed | Stationary phase for chromatography |

| 3-necked Round Bottom Flask | 100 mL | Reaction vessel |

| Magnetic Stirrer, Stir Bar | --- | Agitation |

| Addition Funnel | 50 mL | Controlled addition of reagents |

| Ice Bath | --- | Temperature control |

| TLC Plates (Silica) | As needed | Reaction monitoring |

Step-by-Step Methodology

CRITICAL SAFETY PRECAUTION: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[12][14] All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[13][15] Prepare a quench solution (e.g., 10% aqueous ammonia) to neutralize any spills immediately.[13]

-

Reaction Setup:

-

Under a nitrogen atmosphere, add sodium hydride (0.48 g) to a 100 mL 3-necked round-bottom flask equipped with a magnetic stir bar.

-

Wash the NaH with hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

-

Add anhydrous THF (30 mL) to the flask.

-

In a separate beaker, dissolve 2-amino-4-methoxypyridine (1.24 g) in anhydrous THF (20 mL).

-

Slowly add the dissolved substrate to the NaH suspension at room temperature. Stir for 30 minutes. The evolution of hydrogen gas should be observed.

-

-

Methylation Reaction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add dimethyl sulfate (0.84 mL) dropwise via syringe or addition funnel over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup and Extraction:

-

Once complete, cool the flask back to 0 °C in an ice bath.

-

CAREFULLY and SLOWLY quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise to neutralize any unreacted NaH.

-

Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.

-

Part 3: Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data

-

¹H NMR: Expect to see a new singlet corresponding to the N-methyl protons around δ 2.8-3.0 ppm. The methoxy group singlet should appear around δ 3.8-3.9 ppm. The aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns.

-

¹³C NMR: A new carbon signal for the N-methyl group will appear in the aliphatic region (around 30 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₁N₂O⁺ (m/z ≈ 139.09).

Part 4: Safety as a Pillar of Trustworthiness

Handling highly toxic reagents like dimethyl sulfate is a measure of a laboratory's commitment to safety and procedural integrity.

-

Exposure Risks: Dimethyl sulfate is a potent alkylating agent for biological macromolecules, including DNA, which is the basis of its carcinogenicity.[12] It can cause severe burns on contact with skin or eyes, and inhalation can lead to delayed, severe respiratory distress.[14][15]

-

Handling: Always handle in a certified chemical fume hood.[12] Use a syringe or addition funnel for transfers to minimize exposure. Ensure secondary containment is used when storing or moving the reagent.

-

Decontamination: All glassware that comes into contact with dimethyl sulfate should be decontaminated by rinsing with a 10% aqueous ammonia solution.[13] Spills should be immediately neutralized with the same solution or a spill absorbent designed for hazardous chemicals.[13][15]

-

Waste Disposal: All waste containing dimethyl sulfate must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines.[12]

By adhering to this comprehensive guide, researchers can confidently and safely synthesize this compound, a key intermediate for advancing drug discovery and development programs.

References

- Lin, W., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central. [Link]

-

Chemstock. (n.d.). DIMETHYL SULPHATE. [Link]

-

ResearchGate. (n.d.). Spectrum of (E)-N-(2-methoxybenzylidene)-4-methylpyridin-2-amine or [2M-4M]. [Link]

-

International Labour Organization. (n.d.). DIMETHYL SULPHATE. ICSC 0148. [Link]

-

Supporting Information. (n.d.). Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]

-

PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. [Link]

-

LookChem. (n.d.). Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. [Link]

-

ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation.... [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. [Link]

-

PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. [Link]

-

ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-4-methylpyridine (HMDB0246517). [Link]

-

Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie. [Link]

-

Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. [Link]

-

Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]

-

ResearchGate. (2004). An Efficient and Practical N-Methylation of Amino Acid Derivatives. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

-

PubChemLite. (n.d.). 3-methoxy-4-methylpyridin-2-amine (C7H10N2O). [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Dana Bioscience. (n.d.). This compound 1g. [Link]

Sources

- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. danabiosci.com [danabiosci.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. server.ccl.net [server.ccl.net]

- 12. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. chemstock.ae [chemstock.ae]

- 14. DIMETHYL SULFATE [training.itcilo.org]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Profile of 4-methoxy-N-methylpyridin-2-amine

Introduction

4-methoxy-N-methylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 1104455-24-4, is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2][3] Its structural elucidation and purity assessment are paramount for reproducible research and development. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, grounded in the analysis of structurally related molecules and fundamental spectroscopic principles. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, detailed, field-proven protocols for acquiring this data are provided, alongside a discussion on chromatographic methods for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The electron-donating effects of the methoxy and methylamino groups will significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~5.0 - 6.0 | This proton is adjacent to the ring nitrogen, leading to a downfield shift. Data from 4-methylpyridin-2-amine shows the H-6 proton at a similar downfield position.[4] |

| H-5 | ~6.2 - 6.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 5.0 - 6.0, J(H5-H3) ≈ 2.0 - 3.0 | The methoxy group at C-4 will exert a shielding effect, shifting this proton upfield compared to unsubstituted pyridine. |

| H-3 | ~6.0 - 6.2 | Doublet (d) | ~2.0 - 3.0 | The strong electron-donating amino group at C-2 and the methoxy group at C-4 will cause significant shielding, resulting in a pronounced upfield shift. |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | This is a typical chemical shift for a methoxy group attached to an aromatic ring.[5] |

| -NHCH₃ | ~2.9 - 3.1 | Singlet (s) | N/A | The chemical shift is characteristic of an N-methyl group on an aromatic amine. |

| -NHCH₃ | Broad singlet | N/A | N/A | The amine proton signal is often broad and its chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework. The substituent effects on the carbon chemical shifts are predictable based on established empirical models for substituted pyridines.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-2 | ~160 - 162 | The direct attachment of the nitrogen atom of the amino group results in a significant downfield shift. |

| C-3 | ~95 - 100 | This carbon is shielded by both the adjacent amino group and the methoxy group at C-4. |

| C-4 | ~165 - 168 | The carbon atom bearing the electron-donating methoxy group will be significantly deshielded. This is consistent with data for 4-methoxypyridine.[9] |

| C-5 | ~105 - 110 | Shielded by the C-4 methoxy group. |

| C-6 | ~148 - 150 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift, similar to what is observed in 2-amino-4-methylpyridine.[10] |

| -OCH₃ | ~55 - 56 | A typical chemical shift for a methoxy group carbon. |

| -NHCH₃ | ~28 - 30 | Characteristic chemical shift for an N-methyl group carbon. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Weight: 138.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 138 | [M]⁺ | Molecular ion |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 109 | [M - CH₂NH]⁺ | Loss of the methylamino group. |

| 95 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

The fragmentation of substituted pyridines often involves initial losses from the substituent groups, followed by cleavage of the pyridine ring.[11][12][13]

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A standard capillary column (e.g., DB-5ms) is suitable for separation.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port of the GC.

-

GC Method: Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization at 70 eV is standard.[11]

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the compound of interest and examine its mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| 2850 - 3000 | Medium-Strong | Aliphatic C-H Stretch | -OCH₃ and -NCH₃ |

| ~1600 & ~1500 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring[14][15] |

| 1230 - 1270 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |

| 1020 - 1050 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |

The presence of a broad band in the N-H stretching region and the strong C-O stretching bands will be key diagnostic features in the IR spectrum.[16][17][18]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Caption: Workflow for ATR-FTIR spectroscopy.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption

As a substituted pyridine, this compound is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions.[19] The electron-donating substituents will likely cause a bathochromic (red) shift compared to unsubstituted pyridine.[20][21]

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Predicted λ_max (nm) | Electronic Transition |

| ~220 - 240 | π → π |

| ~270 - 290 | π → π and n → π* |

The exact position and intensity of these bands can be influenced by the solvent polarity.[1]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition: Fill a separate cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.[19]

Purity Assessment

Beyond structural elucidation, determining the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at one of the absorption maxima (e.g., 275 nm) would be appropriate.

The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is also a viable method for purity assessment, particularly if coupled with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature ramp to ensure the elution of the compound and any potential impurities.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, based on fundamental principles and comparative data from structurally similar compounds. The detailed protocols herein offer a robust framework for researchers to acquire high-quality analytical data for this molecule. The combination of NMR, MS, IR, and UV-Vis spectroscopy, alongside chromatographic purity assessment, will ensure the unambiguous characterization of this compound, facilitating its application in research and development.

References

-

Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(2), 259-264. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15016-15031. [Link]

-

Rathnayake, A. D., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(22), 16496-16513. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Yusof, N. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 22(1), 58-69. [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]

-

PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

-

Janssen, A. H., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21436-21445. [Link]

-

Supplementary Information. (n.d.). [Link]

-

ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. [Link]

-

Supporting Information. (n.d.). MPG.PuRe. [Link]

-

Tamer, Ö., Avci, D., & Atalay, Y. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1093, 137-147. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. [Link]

-

Reddy, A. R., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 42(10), 7949-7958. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

LookChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]

-

PubChem. (n.d.). 2-methoxypyridin-4-amine. [Link]

-

NIST. (n.d.). 4-(2-Methylamino)ethyl)pyridine. [Link]

-

Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

MDPI. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR chemical shift prediction of pyridines [stenutz.eu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 10. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 21. researchgate.net [researchgate.net]

An In-Depth NMR Analysis of 4-methoxy-N-methylpyridin-2-amine: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methoxy-N-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this substituted pyridine derivative, grounded in fundamental NMR principles and supported by data from analogous structures. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust understanding for practical application.

Introduction

This compound is a substituted pyridine of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. NMR spectroscopy stands as an unparalleled tool for this purpose, offering intricate details of the molecular framework. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, providing a predictive analysis based on the well-established effects of substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the N-methyl group protons. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents.

The electron-donating methoxy group at the 4-position will increase the electron density of the ring, particularly at the ortho (3 and 5) and para (2 and 6) positions. Conversely, the amino group at the 2-position is also electron-donating. These combined effects will lead to a general upfield shift of the ring protons compared to unsubstituted pyridine.

A detailed, predictive breakdown of the proton signals is as follows:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H-6 | ~7.8-8.0 | Doublet | JH6-H5 = ~5-6 Hz | This proton is ortho to the ring nitrogen, which is electron-withdrawing, leading to a downfield shift. It will be coupled to the H-5 proton. |

| H-5 | ~6.2-6.4 | Doublet of doublets | JH5-H6 = ~5-6 Hz, JH5-H3 = ~2-3 Hz | This proton is ortho to the electron-donating methoxy group and meta to the amino group, resulting in an upfield shift. It will exhibit coupling to both H-6 and H-3. |

| H-3 | ~6.0-6.2 | Doublet | JH3-H5 = ~2-3 Hz | This proton is ortho to the amino group and meta to the methoxy group, leading to a significant upfield shift. It will be coupled to the H-5 proton. |

| OCH₃ | ~3.8-3.9 | Singlet | N/A | The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| NCH₃ | ~2.9-3.1 | Singlet | N/A | The chemical shift is typical for a methyl group attached to a nitrogen atom on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

The analysis of the predicted ¹³C NMR spectrum is as follows:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158-162 | This carbon is directly attached to the amino group and is adjacent to the ring nitrogen, resulting in a significant downfield shift. |

| C-4 | ~165-168 | The carbon bearing the methoxy group will be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. |

| C-6 | ~148-152 | This carbon is alpha to the ring nitrogen, leading to a downfield shift, though less pronounced than C-2 due to the absence of a direct amino substituent. |

| C-5 | ~105-108 | This carbon is ortho to the electron-donating methoxy group and meta to the amino group, resulting in a notable upfield shift. |

| C-3 | ~95-98 | This carbon is ortho to the electron-donating amino group and meta to the methoxy group, causing a strong upfield shift, making it the most shielded of the ring carbons. |

| OCH₃ | ~55-57 | This chemical shift is characteristic of a methoxy group carbon. |

| NCH₃ | ~28-32 | This chemical shift is typical for an N-methyl group carbon attached to an aromatic system. |

Experimental Protocols

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Visualizing the Molecular Structure and Logic

To aid in the understanding of the molecular structure and the relationships between the different nuclei, the following diagrams are provided.

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging established principles of substituent effects on the pyridine nucleus and drawing comparisons with analogous structures, we have outlined the expected spectral features in detail. The provided experimental protocols offer a clear and validated methodology for obtaining high-quality NMR data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

PubChem: 2-Amino-4-methoxypyridine. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to the Characterization of 4-Methoxy-N-methylpyridin-2-amine (CAS Number: 1104455-24-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylpyridin-2-amine, identified by the CAS number 1104455-24-4, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its structural motif is a key component in the synthesis of a novel class of biologically active molecules, particularly those designed as inhibitors of tubulin polymerization for anticancer applications. This guide provides a comprehensive technical overview of the characterization of this compound, including its synthesis, analytical profiling, and its role as a precursor to potent cytotoxic agents.

Core Compound Specifications

| Property | Value | Source |

| CAS Number | 1104455-24-4 | [1] |

| Chemical Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| SMILES | CNC1=NC=CC(=C1)OC | [1] |

| IUPAC Name | This compound |

Synthesis and Purification

The synthesis of this compound is conceptually based on the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor. A plausible and commonly employed synthetic route involves the reaction of 2-chloro-4-methoxypyridine with methylamine.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or in an alcohol like tert-butanol, add methylamine (a solution in a solvent like THF or water, or as a gas) (1.2-2.0 eq).[2]

-

Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.[2]

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically ranging from 80 °C to 120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its use in further synthetic applications. The primary analytical techniques employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the N-methyl group protons. Based on the analysis of similar structures like 4-methylpyridin-2-amine and 4-methoxypyridine, the aromatic protons would appear in the range of δ 6.0-8.0 ppm.[3][4] The methoxy protons would be a singlet at approximately δ 3.8-4.0 ppm, and the N-methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The aromatic carbons are expected to resonate in the region of δ 100-165 ppm. The methoxy carbon would be around δ 55 ppm, and the N-methyl carbon would be in the range of δ 25-30 ppm.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at m/z 138.17. The protonated molecule [M+H]⁺ would be observed at m/z 139.18 in techniques like Electrospray Ionization (ESI). Common fragmentation patterns for such molecules may involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the pyridine ring.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would allow for the separation of the target compound from any starting materials, by-products, or impurities, enabling accurate purity determination.

Mechanism of Action of Derivatives and Biological Activity

This compound serves as a critical scaffold for the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which have been identified as potent inhibitors of tubulin polymerization.[2]

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for cell division. Molecules that interfere with this process can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.

The derivatives synthesized from this compound act by binding to the colchicine-binding site on β-tubulin.[2] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of tubulin polymerization inhibitors derived from this compound.

Cytotoxicity Data of Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human tumor cell lines. For instance, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines exhibit low micromolar to sub-micromolar GI₅₀ (50% growth inhibition) values.[2]

| Derivative Class | Cancer Cell Line | GI₅₀ (µM) | Reference |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | A549 (Lung) | 1.55 - 9.63 | [2] |

| KB (Nasopharyngeal) | 1.85 - 8.50 | [2] | |

| KBVIN (Multidrug-resistant) | 2.20 - 7.95 | [2] | |

| DU145 (Prostate) | 1.95 - 6.80 | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.

-

Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound (dissolved in DMSO).

-

Procedure: a. A solution of tubulin in polymerization buffer is pre-incubated on ice. b. The test compound at various concentrations is added to the tubulin solution. c. The mixture is transferred to a temperature-controlled spectrophotometer set at 37 °C. d. The polymerization of tubulin into microtubules is monitored by the increase in absorbance at 340 nm over time.

-

Data Analysis: The rate of polymerization is calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its primary significance lies in its role as a precursor for the development of potent tubulin polymerization inhibitors with promising anticancer activity. A thorough analytical characterization of this compound, employing NMR, MS, and HPLC, is paramount to ensure its quality and suitability for use in medicinal chemistry research and drug discovery pipelines. The insights into the mechanism of action of its derivatives provide a strong rationale for the continued exploration of this chemical scaffold in the design of novel therapeutics.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

- Kuo, C. C., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(17), 7710-7721.

- Wang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6578-6591.

-

Supplementary Information. Available from: [Link]

- Gad-Elkareem, M. A. M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(5), 397-403.

-

ResearchGate. ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Methylpyridin-2-amine(695-34-1) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-methoxy-N-methylpyridin-2-amine: Starting Materials and Core Methodologies

Introduction

4-methoxy-N-methylpyridin-2-amine is a key substituted pyridine derivative that serves as a crucial building block in the development of novel pharmaceuticals and functional materials. Its unique electronic and structural properties, conferred by the methoxy and N-methylamino substituents on the pyridine core, make it a valuable intermediate for accessing a diverse range of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds with efficiency and a thorough understanding of the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on the availability and cost of the starting materials, the desired scale of the reaction, and the specific functional group compatibility required for more complex derivatives. This guide will explore the following key synthetic disconnections:

-

From 2-Chloro-4-methoxypyridine: A Nucleophilic Aromatic Substitution Approach

-

From 2-Amino-4-methoxypyridine: A Post-functionalization Strategy via N-Methylation

-

From 4-Methoxypyridine N-oxide: Activation and Amination

-

From Acyclic Precursors: Constructing the Pyridine Core

I. Synthesis from 2-Chloro-4-methoxypyridine: A Nucleophilic Aromatic Substitution Approach

The use of 2-chloro-4-methoxypyridine as a starting material represents one of the most direct and widely employed methods for the synthesis of this compound. This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridine ring, further activated by the electronegative nitrogen atom, facilitates the displacement of the chloride leaving group by a nucleophile.[1][2]

Causality of Experimental Choices

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2- and 4-positions. This makes these positions susceptible to attack by nucleophiles.[1] The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species, which then expels the chloride ion to restore aromaticity.[3][4] The choice of methylamine as the nucleophile directly installs the required N-methylamino group at the 2-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2-Chloro-4-methoxypyridine

-

Methylamine (as a solution in a suitable solvent, e.g., THF, ethanol, or as a gas)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional, depending on the form of methylamine used)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or an alcohol like ethanol)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-methoxypyridine in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (typically 1.5 to 3 equivalents) to the stirred solution. If using methylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation: Representative Reaction Parameters

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Chloro-4-nitropyridine | Amine, Triethylamine | Ethanol | RT - Heat | Varies | Good | [5] |

| 2-Bromopyridines | Amine, Pd catalyst, ligand, base | Toluene/Dioxane | 80-100 | Varies | Varies | [3] |

Note: The data in this table is for analogous systems and serves as a predictive framework. Specific optimization for this compound is recommended.

Visualization: SNAr Pathway

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

II. Synthesis from 2-Amino-4-methoxypyridine: A Post-functionalization Strategy via N-Methylation

An alternative and equally viable approach begins with the commercially available 2-amino-4-methoxypyridine. This strategy focuses on the selective methylation of the primary amino group to introduce the N-methyl functionality.

Causality of Experimental Choices

The challenge in this approach lies in achieving selective mono-methylation and avoiding over-methylation to the dimethylamino derivative or methylation of the pyridine ring nitrogen. Common N-methylation strategies include the use of methylating agents like methyl iodide or dimethyl sulfate, or reductive amination with formaldehyde. Reductive amination is often preferred for its milder conditions and higher selectivity for mono-methylation. The use of a protecting group on the amino functionality can also be employed to ensure selective methylation.[6]

Experimental Protocol: Reductive Amination

Materials:

-

2-Amino-4-methoxypyridine

-

Formaldehyde (as an aqueous solution, e.g., formalin)

-

A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or formic acid)

-

A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or acetic acid)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-amino-4-methoxypyridine in the chosen solvent, add formaldehyde (typically 1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or aminal.

-

Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Visualization: N-Methylation Workflow

Caption: General workflow for N-methylation via reductive amination.

III. Synthesis from 4-Methoxypyridine N-oxide: Activation and Amination

The use of pyridine N-oxides as starting materials offers a versatile route to functionalized pyridines. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic attack. The Reissert-Henze reaction and its variations provide a pathway to introduce an amino group at the 2-position.[7][8][9][10]

Causality of Experimental Choices

The N-oxide group is strongly electron-withdrawing, making the pyridine ring highly susceptible to nucleophilic attack. In the presence of an activating agent, such as benzoyl chloride or a phosphonium salt, an N-acyloxy or N-phosphonium pyridinium salt is formed.[7][10] This intermediate is highly reactive towards nucleophiles. Subsequent reaction with an amine, followed by hydrolysis, can yield the 2-aminopyridine derivative.

Experimental Protocol: Modified Reissert-Henze Reaction

Materials:

-

4-Methoxypyridine N-oxide[11]

-

An activating agent (e.g., benzoyl chloride, phosphorus oxychloride, or a phosphonium coupling reagent like PyBOP)

-

Methylamine

-

Anhydrous, non-polar solvent (e.g., dichloromethane, chloroform)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-methoxypyridine N-oxide in the chosen anhydrous solvent.

-

Cool the solution to 0 °C and slowly add the activating agent (e.g., benzoyl chloride). Stir for a short period to form the reactive intermediate.

-

Introduce methylamine into the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

-

Upon completion, the reaction is typically worked up by washing with an aqueous base to remove acidic byproducts.

-

The organic layer is then dried and concentrated.

-

The crude product is purified by standard methods.

IV. Synthesis from Acyclic Precursors: Constructing the Pyridine Core

For a more fundamental approach, the pyridine ring of this compound can be constructed from acyclic starting materials. Various named reactions, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, are well-established for this purpose.[12] These methods typically involve the condensation of carbonyl compounds with an ammonia source to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.

Causality of Experimental Choices

The selection of acyclic precursors is critical to achieving the desired substitution pattern on the final pyridine ring. For this compound, this would require precursors that can introduce the methoxy group at the 4-position and the amino group at the 2-position. This can be a multi-step process and is often more complex than functionalizing a pre-existing pyridine ring.

Conceptual Synthetic Scheme

A plausible, though challenging, retrosynthetic analysis could involve the condensation of a 1,3-dicarbonyl equivalent, an enamine or enone bearing the future methoxy group, and a nitrogen source that can be converted to the N-methylamino group.

Visualization: General Pyridine Synthesis from Acyclic Precursors

Caption: General strategy for pyridine synthesis from acyclic precursors.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each with its own merits. The choice of the most appropriate method will be dictated by factors such as starting material availability, cost, scalability, and the desired complexity of the final product. The nucleophilic aromatic substitution of 2-chloro-4-methoxypyridine and the N-methylation of 2-amino-4-methoxypyridine represent the most direct and likely most practical approaches for many applications. The use of pyridine N-oxides and the construction of the pyridine ring from acyclic precursors offer alternative, albeit potentially more complex, strategies that can be valuable in specific contexts, particularly for the synthesis of diverse libraries of substituted pyridines. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of the target compound.

References

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]

- 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF. (2017).

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).

-

The synthesis of 2,4‐diaryl‐substituted pyridines 2 by condensation approach. (n.d.). ResearchGate. [Link]

-

A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2009). ResearchGate. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Chemoselective Demethylation of Methoxypyridine. (n.d.). Tokyo University of Science. [Link]

- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (1995).

-

4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002).

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (2021).

-

Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE. [Link]

-

17.1 Nucleophilic aromatic substitution | Organic Chemistry II. (n.d.). Lumen Learning. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Reissert‐Henze reaction. (n.d.). ResearchGate. [Link]

-

Optimized selectiveN-methylation of peptides on solid support. (2016). ResearchGate. [Link]

-

Reissert-Henze Reaction Research Articles. (n.d.). R Discovery. [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Nature. [Link]

-

A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. (1989). ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. baranlab.org [baranlab.org]

Discovery and history of substituted aminopyridines

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Authored by Gemini, Senior Application Scientist

Abstract

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure found in a multitude of clinically significant therapeutic agents.[1][2] These nitrogen-bearing heterocycles exhibit a vast array of biological activities, stemming from their unique structural and electronic properties that allow for interaction with diverse enzymes and receptors.[1] This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyridines, from their initial synthesis in the early 20th century to their evolution into highly modulated, target-specific drug candidates. We will delve into the pivotal synthetic methodologies that enabled their exploration, chronicle the development of landmark drugs such as Amifampridine and Dalfampridine, and dissect the structure-activity relationships that guide modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the enduring success of this remarkable chemical class.

The Dawn of Aminopyridines: Early Syntheses and First Pharmacological Observations

The journey of aminopyridines began with fundamental explorations in heterocyclic chemistry. The three structural isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—form the basic framework from which a universe of derivatives has been built.[3]

One of the earliest and most fundamental methods for the synthesis of 2-aminopyridine is the Chichibabin reaction , first reported in 1914. This reaction involves the direct amination of pyridine with sodium amide, providing a straightforward entry into the 2-AP scaffold.[4] This method was crucial in making 2-aminopyridine readily available, which later proved to be an invaluable precursor for various drugs, including the anti-inflammatory piroxicam and the antibacterial sulfapyridine.[2][4]

The initial pharmacological reports on aminopyridines emerged in the mid-20th century, noting their excitatory effects on the central nervous system.[1] However, it was not until the 1960s and 1970s that the therapeutic potential of 4-aminopyridine, in particular, began to be uncovered in the field of neurology.[1] This set the stage for decades of research into harnessing its unique mechanism of action.

Timeline of Key Discoveries

The following diagram outlines the major milestones in the history of substituted aminopyridines, from foundational synthesis to the approval of modern therapeutics.

Caption: A timeline of major milestones in aminopyridine history.

The Chemist's Toolkit: Evolution of Synthetic Methodologies

The accessibility of substituted aminopyridines is a direct result of the development of robust and versatile synthetic strategies. The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability and efficiency.

Foundational Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of aminopyridine synthesis is the reaction of halopyridines (typically chloro- or fluoropyridines) with an amine source. The electron-withdrawing nature of the pyridine ring nitrogen facilitates nucleophilic attack, particularly at the 2- and 4-positions.

-

Amination of Chloropyridines: This method often requires forcing conditions (high temperature/pressure) or the use of a transition metal catalyst, such as palladium, to facilitate C-N bond formation.[5][6] The use of simple amides as the amine source under refluxing conditions without a metal catalyst has also been demonstrated as a practical alternative.[6]

-

Amination of Fluoropyridines: 2-Fluoropyridine is a highly effective substrate for SNAr reactions, reacting with lithium amides under mild conditions to provide 2-aminopyridines in good yields.[7]

Reduction of Nitropyridines

This is a classic and reliable method, particularly for the synthesis of 4-aminopyridine. The process typically involves the reduction of an intermediate like 4-nitropyridine-N-oxide.

Experimental Protocol: Synthesis of 4-Aminopyridine via Reduction [8] This protocol is adapted from the literature for the reduction of 4-nitropyridine-N-oxide using iron in an acidic medium. The causality behind this choice is the high efficiency and yield of the reduction and the relative low cost of the reagents, making it suitable for larger-scale preparations.

-

Reaction Setup: A mechanically stirred reaction vessel is charged with 4-nitropyridine-N-oxide and a solvent such as water or ethanol.

-

Addition of Reducing Agent: Iron powder is added to the suspension. The choice of iron is based on its effectiveness as a reducing agent for nitro groups in the presence of an acid.

-

Acidification: An aqueous mineral acid (e.g., 25-30% sulfuric acid or hydrochloric acid) is added portion-wise to the mixture. The acid activates the iron and facilitates the reduction process. The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation:

-

The reaction mixture is cooled and filtered to remove iron salts.

-

The filtrate is neutralized with a base, such as sodium carbonate, until alkaline.

-

The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The choice of ethyl acetate provides a good balance of polarity for extracting 4-aminopyridine while being easily removable.

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude 4-aminopyridine.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-aminopyridine with high purity (typically 85-90% yield).[8]

Modern Synthetic Innovations

Ring Transformation Reactions

More advanced strategies allow for the construction of highly functionalized aminopyridines from different heterocyclic precursors.

Experimental Protocol: Synthesis of Functionalized 4-Aminopyridines [9] This method demonstrates a ring transformation of a nitropyrimidinone with an active methylene compound, offering access to vicinally substituted 4-aminopyridines which are valuable precursors for fused ring systems.

-

Reactant Preparation: A solution of 1,6-dihydro-1-methyl-5-nitro-2-phenyl-4(5H)-pyrimidinone (1 mmol) is prepared in methanol.

-

Addition of Reagents: Ethyl 3-oxobutanoate (2 mmol) and ammonium acetate (2 mmol) are added to the solution. Ammonium acetate serves as the nitrogen source for the newly formed amino group on the pyridine ring.

-

Reaction Conditions: The mixture is heated under reflux for an extended period (e.g., 3 days). The prolonged heating is necessary to drive the complex cascade of ring-opening and ring-closing reactions.

-

Isolation: After cooling, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography to afford the desired 4-amino-3-ethoxycarbonylpyridine derivative in high yield.[9]

Caption: A representative workflow for the synthesis of 4-aminopyridine.

Therapeutic Breakthroughs: From Broad-Spectrum Blockers to Targeted Agents

The therapeutic value of aminopyridines lies primarily in their ability to modulate ion channels, although their derivatives have been developed to hit a wide range of biological targets.

4-Aminopyridine and 3,4-Diaminopyridine: The Potassium Channel Blockers

The most prominent members, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), function as broad-spectrum blockers of voltage-gated potassium (Kᵥ) channels.[1][10][11][12] In neurological disorders characterized by demyelination, such as Multiple Sclerosis (MS), the loss of the insulating myelin sheath exposes Kᵥ channels on the axon. This leads to a leakage of potassium ions during action potential propagation, which short-circuits the nerve impulse.

By blocking these exposed channels, 4-AP and 3,4-DAP prolong the duration of the action potential, allowing more calcium to enter the nerve terminal and enhancing the release of neurotransmitters, thereby restoring nerve conduction.[11][13]

-

Dalfampridine (Ampyra®): A sustained-release formulation of 4-AP, it is approved for the symptomatic treatment of walking disability in patients with MS.[1][11]

-

Amifampridine (Firdapse®): This is the phosphate salt of 3,4-DAP. It was first discovered in Scotland in the 1970s, with its clinical utility in Lambert-Eaton Myasthenic Syndrome (LEMS) identified in the 1980s.[14] LEMS is an autoimmune disorder where antibodies attack calcium channels on the presynaptic nerve terminal, impairing acetylcholine release. Amifampridine enhances the remaining calcium influx to overcome this deficit. Its development journey culminated in European approval in 2009 and FDA approval in 2018.[14][15][16][17]

| Potassium Channel Subtype | IC₅₀ of 4-Aminopyridine (µM) |

| Kᵥ1.4 | 13 |

| Kᵥ3.1 | 29 |

| Kᵥ3.2 | 100 |

| Kᵥ1.3 | 195 |

| Kᵥ1.1 | 170 - 290 |

| Kᵥ1.2 | 230 - 590 |

| Table compiled from data in references[18]. IC₅₀ values can vary based on experimental conditions. |

Diversification into New Therapeutic Areas

The aminopyridine scaffold has proven to be remarkably versatile, serving as a key structural motif in drugs targeting a variety of diseases.[3]

-

Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, Crizotinib, which contains a 2-aminopyridine moiety, was developed as a potent inhibitor of ALK and ROS1 kinases for non-small cell lung cancer.[1][19] Structure-based design has led to the synthesis of aminopyridine derivatives that are potent and selective inhibitors of Janus Kinase 2 (JAK2), a target for myeloproliferative neoplasms.[19]

-